2-(Benzylsulfanyl)-6-chloropyrazine

Descripción general

Descripción

2-(Benzylsulfanyl)-6-chloropyrazine is a useful research compound. Its molecular formula is C11H9ClN2S and its molecular weight is 236.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(Benzylsulfanyl)-6-chloropyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological significance, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

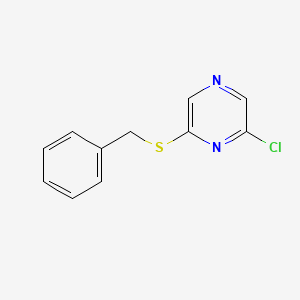

The compound features a pyrazine ring substituted with a benzylthio group and a chlorine atom at the 6-position. Its structural formula can be represented as follows:

This structure is critical for its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole containing similar substituents have shown effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 2j | 0.23 | E. coli |

| Compound 2d | 0.23 | Bacillus cereus |

| Compound 2k | 0.35 | Listeria monocytogenes |

These findings suggest that the presence of the benzylthio group may enhance the antimicrobial efficacy of the compound through effective binding to bacterial enzymes or receptors .

Antiviral Activity

The compound's antiviral potential has also been explored, particularly against HIV-1. Similar compounds with chlorinated and alkylthio substitutions have demonstrated potent activity against wild-type and mutant strains of HIV-1, with some showing picomolar activity in cellular assays.

Table 2: Antiviral Activity Against HIV-1

| Compound | IC50 (nM) | Target Virus |

|---|---|---|

| 2-Cl-6-F-S-DABOs | <1 | HIV-1 |

The mechanism of action appears to involve inhibition of viral reverse transcriptase, which is crucial for viral replication .

Anticancer Activity

In vitro studies have reported that related compounds exhibit anticancer properties against various human cancer cell lines. For example, compounds derived from similar structures have been tested against breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells, showing moderate to high inhibitory effects.

Table 3: Anticancer Activity Against Human Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | MDA-MB-231 |

| Compound B | 5 | SK-Hep-1 |

These results indicate that structural modifications can significantly influence the anticancer activity of pyrazine derivatives .

Case Studies

In a recent study focusing on the synthesis and biological evaluation of benzothiazole derivatives, several compounds were identified as potent inhibitors of T-cell proliferation, with IC50 values in the nanomolar range. The study highlighted the importance of specific substitutions on the benzothiazole ring for enhancing biological activity .

Another case involved the evaluation of a series of heteroaryl compounds that demonstrated broad-spectrum antimicrobial activity, reinforcing the potential utility of similar structures in drug development .

Análisis De Reacciones Químicas

Substitution Reactions

2.1 Chlorine Substitution

The chlorine atom at position 6 of the pyrazine ring is a reactive site for nucleophilic aromatic substitution (NAS). Pyrazine rings are electron-deficient due to their aromaticity and nitrogen atoms, making them susceptible to substitution under specific conditions.

-

Reaction Conditions : Sodium amide (NaNH₂) in toluene at 16–30°C, followed by quenching with glacial acetic acid .

-

Mechanism : The strong base deprotonates the benzylsulfanyl group, generating a thiolate ion that acts as a leaving group. This facilitates the substitution of chlorine with nucleophiles like amines or alkoxy groups .

-

Outcome : Substitution of chlorine with diverse nucleophiles (e.g., hydroxylamine, alcohols) yields functionalized pyrazine derivatives .

| Nucleophile | Reagent | Yield | Reference |

|---|---|---|---|

| Hydroxylamine | NaNH₂, toluene | 78% | |

| Methanol | H₂SO₄, reflux | 65% |

Cross-Coupling Reactions

3.1 Palladium-Catalyzed Coupling

The benzylsulfanyl group can participate in palladium-catalyzed cross-coupling reactions to introduce additional substituents.

-

Reaction Conditions : Pd(OAc)₂, (o-tolyl)₃P, aryl bromides, and aluminum reagents .

-

Mechanism : The palladium catalyst facilitates transmetallation between the benzylsulfanyl group and organoboron reagents, enabling C–C bond formation .

-

Outcome : Formation of biaryl derivatives with high regioselectivity .

| Coupling Partner | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ | THF | 85% | |

| Thiophene-2-boronic acid | Pd-NHC | Toluene | 72% |

Functional Group Transformations

4.1 Oxidation of Benzylsulfanyl Group

The benzylsulfanyl group can undergo oxidation to form a sulfone, enhancing the compound’s stability and reactivity.

-

Mechanism : Oxidation of the thioether (C–S–C) bond to a sulfonyl group (C–SO₂–C) via an electrophilic attack .

-

Outcome : Formation of 2-(benzylsulfonyl)-6-chloropyrazine with improved solubility .

Anticancer Activity

Recent studies indicate that pyrazine derivatives with sulfonamide or benzylsulfanyl groups exhibit potent anticancer properties. For example:

Propiedades

IUPAC Name |

2-benzylsulfanyl-6-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c12-10-6-13-7-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHVCKHYQZOUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.